4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine
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Overview
Description
. This compound features a complex structure that includes a thiazole ring, a morpholine ring, and a piperazine ring substituted with a fluorophenyl group.
Preparation Methods
The synthesis of 4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under mild conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions involving 4-fluorophenylpiperazine.
Coupling with morpholine: The final step involves coupling the thiazole-piperazine intermediate with morpholine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development, especially in oncology.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential use as an anti-cancer agent .
Comparison with Similar Compounds
4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Piperazine derivatives: Compounds containing the piperazine ring are known for their use in pharmaceuticals, particularly as antipsychotics and antihistamines.
Fluorophenyl derivatives: These compounds are often used in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its potential as a versatile and effective compound in various scientific and medical applications.
Properties
IUPAC Name |
4-[5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4OS/c19-15-1-3-16(4-2-15)22-7-5-21(6-8-22)14-17-13-20-18(25-17)23-9-11-24-12-10-23/h1-4,13H,5-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPUJSCTFUHBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)N3CCOCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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